molecular formula C63H116O6 B3026214 2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate CAS No. 80380-39-8

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate

Cat. No.: B3026214
CAS No.: 80380-39-8
M. Wt: 969.6 g/mol
InChI Key: XKXYLRHFXANGHG-IUPFWZBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate is a complex organic compound that belongs to the class of esters This compound is characterized by its long-chain fatty acid esters, which are derived from icos-11-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate typically involves esterification reactions. One common method is the reaction of icos-11-enoic acid with glycerol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxyl derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate involves its interaction with biological membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate is unique due to its specific esterification pattern and the presence of icos-11-enoic acid. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,60H,4-24,31-59H2,1-3H3/b28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYLRHFXANGHG-IUPFWZBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H116O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

969.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(20:1(11Z)/20:1(11Z)/20:1(11Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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